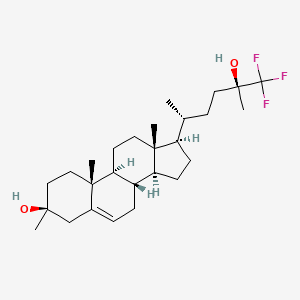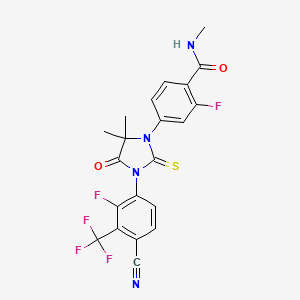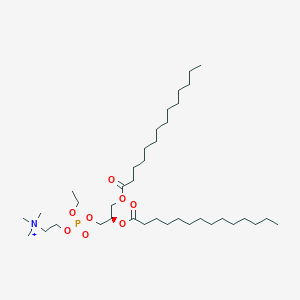
DSPE-PEG(2000)-Amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG(2000)-Amine typically involves the conjugation of DSPE with PEG through a series of chemical reactions. The process begins with the activation of the carboxyl group of PEG using a coupling agent such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC). The activated PEG is then reacted with DSPE to form DSPE-PEG. Finally, the terminal group of PEG is modified to introduce an amine group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as dialysis and chromatography to ensure the removal of unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
DSPE-PEG(2000)-Amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Conjugation Reactions: The amine group can be conjugated with other molecules such as drugs, peptides, or proteins through amide bond formation.
Common Reagents and Conditions
N-hydroxysuccinimide (NHS): and are commonly used for activating carboxyl groups.
Organic solvents: such as dichloromethane (DCM) or dimethylformamide (DMF) are used as reaction media.
Mild temperatures: (room temperature to 40°C) are typically employed to maintain the integrity of the PEG and DSPE components.
Major Products Formed
The major products formed from these reactions include DSPE-PEG conjugates with various functional groups, depending on the specific reagents and conditions used .
科学的研究の応用
DSPE-PEG(2000)-Amine has a wide range of applications in scientific research, including:
Drug Delivery: It is used to form liposomes and micelles for the encapsulation and targeted delivery of therapeutic agents.
Bioconjugation: The amine group allows for the conjugation of biomolecules such as antibodies, peptides, and proteins, facilitating targeted delivery and imaging.
Biomedical Research: It is used in the preparation of functionalized surfaces for biosensors and diagnostic devices.
作用機序
The mechanism by which DSPE-PEG(2000)-Amine exerts its effects is primarily through its ability to form stable micelles and liposomes. The hydrophobic DSPE anchors the compound in lipid bilayers, while the hydrophilic PEG chain extends into the aqueous environment, providing steric stabilization and reducing opsonization by the immune system. The terminal amine group allows for further functionalization, enabling targeted delivery and specific interactions with molecular targets .
類似化合物との比較
Similar Compounds
DSPE-PEG(2000)-Maleimide: Similar to DSPE-PEG(2000)-Amine but with a maleimide group, used for thiol-reactive conjugation.
DSPE-PEG(2000)-Carboxyl: Contains a carboxyl group instead of an amine, used for conjugation with amine-containing molecules.
mPEG-DSPE: A methoxy-terminated PEG-DSPE conjugate, used for increasing circulation time of liposomes.
Uniqueness
This compound is unique due to its terminal amine group, which provides versatility for further functionalization and conjugation with a wide range of biomolecules. This makes it particularly valuable in applications requiring specific targeting and delivery .
特性
分子式 |
C44H93N4O10P |
|---|---|
分子量 |
869.2 g/mol |
IUPAC名 |
[(2R)-3-[2-(2-aminoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane |
InChI |
InChI=1S/C44H87N2O10P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-38-36-46-44(49)52-37-35-45)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h41H,3-40,45H2,1-2H3,(H,46,49)(H,50,51);2*1H3/t41-;;/m1../s1 |
InChIキー |
MXCGEUZSOVJLKF-NXGARVHLSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)


![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)



![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)
![(3S,5R,8S,9R,10S,13R,14S,17S)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11931338.png)
![4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride](/img/structure/B11931341.png)

![5-[5-(4,4-dioctoxybutanoyloxy)pentyl-(2-hydroxyethyl)amino]pentyl 4,4-dioctoxybutanoate](/img/structure/B11931348.png)

